Dolasetron mesylate is classified under the category of antiemetic medications. It is derived from dolasetron, which was first patented in 1986 and subsequently approved for medical use in 2002. The compound is often marketed under the brand name Anzemet. It is included in the World Health Organization's List of Essential Medicines, highlighting its significance in medical treatment .
The synthesis of dolasetron mesylate involves several steps, starting from indole-3-carboxylic acid derivatives. Key methods include:
Dolasetron mesylate has a complex molecular structure characterized by its empirical formula . Its molecular weight is approximately 438.50 g/mol . The structural formula includes an indole ring system and a methanesulfonic acid moiety.
The melting point of dolasetron mesylate monohydrate ranges between 160°C and 165°C, indicating its stability as a solid compound under standard conditions .
Dolasetron mesylate undergoes various chemical reactions during its synthesis and metabolism:
Dolasetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors located both peripherally (in the gastrointestinal tract) and centrally (in the chemoreceptor trigger zone of the brain). By blocking these receptors, dolasetron effectively reduces the signals that trigger nausea and vomiting.
The pharmacological action involves:
Dolasetron mesylate is primarily utilized in clinical settings for:
In addition to these primary applications, ongoing research continues to explore potential uses for dolasetron in other medical conditions related to nausea and vomiting.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: